
Bromhydrate de bupropion
Vue d'ensemble
Description
Le bromhydrate de bupropion est un composé principalement utilisé comme antidépresseur et comme aide au sevrage tabagique. Il s'agit d'un inhibiteur de la recapture de la noradrénaline et de la dopamine (IRND) qui contribue à gérer le trouble dépressif majeur, le trouble affectif saisonnier et aide au sevrage tabagique . Le this compound est commercialisé sous diverses marques, notamment Wellbutrin et Zyban .
Applications De Recherche Scientifique
Major Depressive Disorder (MDD)
Bupropion hydrobromide is primarily indicated for the treatment of major depressive disorder. It works by modulating neurotransmitters such as norepinephrine and dopamine, which are critical in regulating mood.
Seasonal Affective Disorder (SAD)
This compound is also effective in treating seasonal affective disorder, providing relief from depressive symptoms during specific seasons, typically winter.
Smoking Cessation
Bupropion is prescribed to assist individuals in quitting smoking. It reduces withdrawal symptoms and cravings associated with nicotine dependence.
Off-Label Uses
Bupropion hydrobromide has several off-label applications:
- Attention-Deficit/Hyperactivity Disorder (ADHD) : It is used to manage ADHD, particularly in adults with comorbid bipolar disorder to avoid mood destabilization caused by traditional stimulant medications .
- Antidepressant-Induced Sexual Dysfunction : Some studies suggest it can alleviate sexual side effects caused by other antidepressants .
- Weight Management : In combination with naltrexone, it is used for weight loss management .
- Cocaine Use Disorder : Although not effective for cocaine dependence, it shows promise in reducing cravings associated with stimulant use disorders .
Case of Bupropion-Induced Leukopenia
A case study documented a 33-year-old woman who developed leukopenia after starting bupropion hydrobromide for depression and smoking cessation. Her white blood cell count dropped significantly during treatment but returned to normal after discontinuation. This highlights the need for monitoring blood counts in patients on bupropion .
Bupropion Poisoning
A series of cases investigated the toxicity of bupropion in instances of overdose. Symptoms included seizures and hypertension, emphasizing the importance of dosage regulation and patient education regarding potential risks associated with misuse .
Pharmacological Mechanism
Bupropion's mechanism involves inhibiting the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft, which helps improve mood and reduce cravings .
Data Table: Summary of Applications
Application | Indication Type | Notes |
---|---|---|
Major Depressive Disorder | Approved | Effective in improving depressive symptoms |
Seasonal Affective Disorder | Approved | Alleviates seasonal depressive episodes |
Smoking Cessation | Approved | Reduces withdrawal symptoms; aids quitting |
Attention-Deficit/Hyperactivity Disorder | Off-label | Used to manage ADHD without destabilizing mood |
Antidepressant-Induced Sexual Dysfunction | Off-label | Can mitigate sexual side effects from other antidepressants |
Weight Management | Off-label | Used in combination with naltrexone for obesity treatment |
Cocaine Use Disorder | Off-label | Shows promise in reducing cravings |
Mécanisme D'action
Target of Action
Bupropion hydrobromide primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
Bupropion hydrobromide is a norepinephrine/dopamine-reuptake inhibitor (NDRI). It exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects .
Biochemical Pathways
Bupropion hydrobromide affects the biochemical pathways of norepinephrine and dopamine. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, thereby enhancing their downstream effects . When used as an aid to smoking cessation, bupropion is thought to inhibit dopamine reuptake, which is involved in the reward pathways associated with nicotine .
Pharmacokinetics
Bupropion and its metabolites exhibit linear kinetics following chronic administration of 300 to 450 mg/day . It is extensively metabolized by the liver, primarily via the CYP2B6 enzyme to its primary active metabolite, hydroxybupropion . CYP2B6 and CYP2C19 were found to be minor elimination pathways, contributing to only 23% and 5% of total bupropion clearance . The majority of bupropion is cleared via reduction to threohydrobupropion (66%) and erythrohydrobupropion (6%) .
Result of Action
The molecular and cellular effects of bupropion’s action are primarily related to its impact on neurotransmitter levels. By inhibiting the reuptake of norepinephrine and dopamine, bupropion increases the levels of these neurotransmitters in the synaptic cleft, enhancing their downstream effects . This results in improved mood and reduced cravings for nicotine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bupropion hydrobromide. For instance, the synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies has been reported . Furthermore, inflammation has been linked to antidepressant resistance, and research suggests that bupropion causes inflammation and worsens depressive symptoms . Therefore, it is suggested that bupropion should be co-administered with anti-inflammatory medications, at least in patients with inflammatory conditions .
Analyse Biochimique
Biochemical Properties
Bupropion hydrobromide exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . More specifically, bupropion hydrobromide binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Cellular Effects
Bupropion hydrobromide’s effects on cells are primarily related to its impact on neurotransmitter uptake. By inhibiting the reuptake of norepinephrine and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of bupropion hydrobromide involves the inhibition of neurotransmitter reuptake. It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), inhibiting their function and leading to an increase in the concentration of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that bupropion hydrobromide has a half-life of 11–21 hours , indicating that its effects can persist for a significant period after administration.
Dosage Effects in Animal Models
In animal models, bupropion hydrobromide at a dose of 40 mg/kg significantly reduced acetic acid-induced abdominal writhes and also was effective in suppression of formalin-induced behavior and showed significant analgesia in hot plate test .
Metabolic Pathways
Bupropion hydrobromide is metabolized extensively in the liver by the cytochrome P450 enzyme CYP2B6, producing three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion .
Transport and Distribution
It is known that bupropion hydrobromide has a volume of distribution of approximately 20–47 L/kg, indicating that it is widely distributed in the body .
Subcellular Localization
Given its mechanism of action, it is likely that bupropion hydrobromide is localized to the synaptic cleft in neurons, where it can interact with the norepinephrine and dopamine transporters .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation du bromhydrate de bupropion implique plusieurs étapes. Une méthode commence par la m-chloropropiophénone comme matière première, qui subit une bromination avec du bromure de sodium, de l'acide sulfurique et du peroxyde d'hydrogène dans un solvant halohydrocarboné aqueux pour préparer un intermédiaire bromé. Cet intermédiaire est ensuite réagi avec la tert-butylamine pour produire le bupropion . L'étape finale implique la conversion du bupropion en sa forme de sel bromhydrate.
Méthodes de production industrielle
La production industrielle du this compound implique le chauffage du cristal I de this compound ou d'un mélange de cristal I et de cristal II à 150-210 °C pendant 0,5 à 10 heures, suivi d'un refroidissement à température ambiante. Cette méthode assure la conversion de la matière première en la forme cristalline souhaitée sans produire de nouvelles impuretés .
Analyse Des Réactions Chimiques
Types de réactions
Le bromhydrate de bupropion subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent le bromure de sodium, l'acide sulfurique, le peroxyde d'hydrogène et la tert-butylamine . Les conditions impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir les voies réactionnelles souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent le bupropion et sa forme de sel bromhydrate. Pendant la dégradation, le bupropion peut former des métabolites tels que l'hydroxybupropion, le thréohydrobupropion et l'érythrohydrobupropion .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Médecine : Largement utilisé dans le traitement du trouble dépressif majeur, du trouble affectif saisonnier et comme aide au sevrage tabagique.
Industrie : Utilisé dans l'industrie pharmaceutique pour la production de médicaments antidépresseurs.
Mécanisme d'action
Le this compound exerce ses effets en inhibant la recapture de la noradrénaline et de la dopamine, augmentant ainsi leurs niveaux dans la fente synaptique et prolongeant leur action au sein de la synapse neuronale . Il se lie au transporteur de la noradrénaline (NET) et au transporteur de la dopamine (DAT), qui sont ses principales cibles moléculaires . De plus, le bupropion agit comme un antagoniste de plusieurs récepteurs nicotiniques de l'acétylcholine, contribuant à son efficacité dans le sevrage tabagique .
Comparaison Avec Des Composés Similaires
Le bromhydrate de bupropion est unique par rapport aux autres antidépresseurs en raison de son absence d'effets sérotoninergiques et de son impact minimal sur les récepteurs de l'histamine ou de l'adrénaline . Cela se traduit par un profil d'effets secondaires plus tolérable, avec des risques plus faibles de dysfonctionnement sexuel, de sédation et de prise de poids par rapport aux inhibiteurs sélectifs de la recapture de la sérotonine (ISRS) et aux antidépresseurs tricycliques (ATC) .
Composés similaires
Duloxétine (Cymbalta) : Un inhibiteur de la recapture de la sérotonine et de la noradrénaline (IRSN) utilisé pour la dépression et l'anxiété.
Sertraline (Zoloft) : Un inhibiteur sélectif de la recapture de la sérotonine (ISRS) utilisé pour la dépression, l'anxiété et autres troubles de l'humeur.
Venlafaxine (Effexor) : Un autre IRSN utilisé pour la dépression et l'anxiété.
Le this compound se distingue par son mécanisme d'action unique et son profil d'effets secondaires favorable, ce qui en fait une option précieuse pour les patients qui ne répondent pas bien aux autres antidépresseurs.
Activité Biologique
Bupropion hydrobromide (HBr) is a novel formulation of the well-known antidepressant bupropion, primarily used for the treatment of major depressive disorder (MDD) and for smoking cessation. This article delves into the biological activity of bupropion HBr, highlighting its pharmacological mechanisms, efficacy, safety profile, and comparative studies with other formulations.
Bupropion acts primarily as a dual norepinephrine and dopamine reuptake inhibitor (NDRI) . Research indicates that it inhibits the reuptake of norepinephrine and dopamine without significantly affecting serotonin levels. This unique profile differentiates bupropion from other antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) .
Key Findings:
- Dopamine and Norepinephrine Inhibition : Bupropion and its metabolites show a higher potency at dopamine transporters compared to norepinephrine transporters. The inhibition constants (Ki) for these transporters are approximately 1.4 µM for norepinephrine and 2.8 µM for dopamine .
- Minimal Serotonergic Activity : At clinically relevant concentrations, bupropion does not significantly inhibit serotonin reuptake, which is a common side effect of many other antidepressants .
Pharmacokinetics
Bupropion HBr has a favorable pharmacokinetic profile, with a high brain-to-plasma ratio that allows effective neurotransmitter modulation throughout its dosing interval. Studies show that brain concentrations remain above the 50% inhibitory concentration (IC50) for dopamine and norepinephrine transporters during typical dosing periods .
Case Studies and Meta-Analyses
A systematic review identified various studies comparing bupropion HBr to other formulations such as bupropion hydrochloride (HCl). Notably:
- Seizure Risk : Animal studies suggest that bupropion HBr has a significantly lower potential to induce seizures compared to bupropion HCl . For instance, in rodent models, the incidence of seizures was markedly lower with bupropion HBr at equivalent doses .
- Effectiveness : In clinical trials, bupropion HBr demonstrated comparable efficacy in reducing depressive symptoms as measured by standardized scales like the Montgomery-Åsberg Depression Rating Scale (MADRS) .
Study | Dose | Efficacy Measure | Results |
---|---|---|---|
Koshino et al. (2013) | 150 mg | MADRS | 52% response rate |
Lineberry et al. (1990) | 300 mg | HAM-D-21 | 64.6% response rate |
Reimherr et al. (1998) | 150 mg | HAM-D-17 | Significant reduction in scores |
Safety Profile
While generally well-tolerated, bupropion HBr can cause side effects similar to those associated with other formulations of bupropion:
- Leukopenia : A case report highlighted a probable link between bupropion HCl and leukopenia, raising concerns about idiosyncratic reactions . This emphasizes the need for monitoring blood counts during treatment.
- Seizure Risk : As noted earlier, the risk of seizures is lower with the HBr formulation compared to HCl, making it a potentially safer option for patients with seizure disorders .
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCENNATOVXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920317 | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905818-69-1 | |
Record name | Bupropion hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905818-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupropion hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPROPION HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.